3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that features a unique bicyclic structure. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensional shape, making it an interesting subject for research in various fields, including materials science, medicinal chemistry, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the formation of the bicyclo[1.1.1]pentane core followed by functionalization. One common method includes the copper-catalyzed diazo-transfer reaction with imidazole-1-sulfonyl azide to introduce the azide group . Another approach involves the radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production. The use of copper-catalyzed reactions and diazo-transfer reactions are practical for industrial applications due to their efficiency and relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups using reagents like triphenylphosphine in a Staudinger reaction.
Click Reactions: The azide group makes it a suitable candidate for click chemistry, particularly in the formation of triazoles.
Common Reagents and Conditions
Copper-Catalyzed Reactions: Imidazole-1-sulfonyl azide is commonly used for the diazo-transfer reaction.
Staudinger Reaction: Triphenylphosphine is used to convert the azide group to an amine.
Major Products
Triazoles: Formed through click reactions with alkynes.
Scientific Research Applications
3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Its unique structure makes it a valuable bioisostere for internal alkynes and tert-butyl groups, potentially improving the solubility and metabolic stability of drug candidates.
Materials Science: The rigidity and three-dimensional shape of the bicyclo[1.1.1]pentane core make it useful in the design of molecular rods, rotors, and supramolecular linker units.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly through click chemistry.
Mechanism of Action
The mechanism of action of 3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride largely depends on its application. In medicinal chemistry, it acts as a bioisostere, replacing less stable or less soluble groups in drug molecules to enhance their properties . The azide group can participate in click reactions, forming stable triazole linkages that are useful in bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
1-Azidobicyclo[1.1.1]pentane: Similar in structure but lacks the amine group.
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: Contains a trifluoromethyl group instead of an azide.
Uniqueness
3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of both the azide and amine groups, which allow for a wide range of chemical reactions and applications. Its rigid bicyclic structure also sets it apart from more flexible molecules, providing distinct advantages in terms of stability and three-dimensionality .
Properties
Molecular Formula |
C5H9ClN4 |
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Molecular Weight |
160.60 g/mol |
IUPAC Name |
3-azidobicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-4-1-5(2-4,3-4)8-9-7;/h1-3,6H2;1H |
InChI Key |
GNEFFSAIDVMTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)N=[N+]=[N-])N.Cl |
Origin of Product |
United States |
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